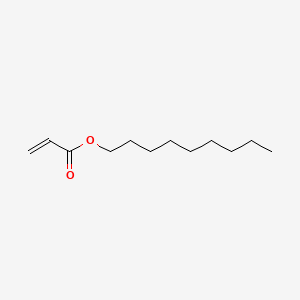

Nonyl acrylate

Description

Historical Context and Evolution of Acrylate (B77674) Polymer Science

The journey of polymer science, a relatively new discipline, began in the early 20th century. tandfonline.comyoutube.com Initial understanding of polymers was limited, with many scientists attributing their unique properties, like high viscosity and low diffusion coefficients, to the colloidal aggregation of small molecules. youtube.com A significant shift in this perception came in the 1920s with the work of German chemist Hermann Staudinger, who proposed the revolutionary concept of polymers as long-chain molecules held together by covalent bonds. tandfonline.comyoutube.com This idea, initially met with resistance, laid the foundation for modern polymer science and was later recognized with a Nobel Prize in 1953. tandfonline.com

The synthesis of acrylic acid in 1843 marked a pivotal moment, leading to the creation of the first acrylic acid derivatives, methyl acrylate and ethyl acrylate, in 1873. free.fr The early 20th century saw the commercialization of synthetic polymers like Bakelite. acs.org A major breakthrough in synthetic polymer development occurred in the 1930s with Wallace Carothers' work at DuPont, which led to the creation of neoprene and nylon, the first totally synthetic textile fiber. youtube.comacs.org This era also saw the industrial production of key polymers like polystyrene, polyvinyl chloride (PVC), and polymethyl methacrylate (B99206). youtube.com The development of Ziegler-Natta catalysts in 1953 further revolutionized the field, enabling the production of polymers with specific stereoregularity, such as high-density polyethylene (B3416737) and isotactic polypropylene. youtube.com

The American Chemical Society (ACS) recognized the growing importance of this field by establishing the Division of Polymer Chemistry in 1950, which has since grown to include thousands of members. polyacs.org The evolution of acrylate polymer science has been characterized by the synthesis of a wide range of acrylic ester monomers and their polymerization to create materials with diverse properties. free.fr The properties of these polymers are largely determined by the nature of the ester side chain. free.fr For instance, poly(methyl acrylate) is a tough, rubbery material, while poly(ethyl acrylate) is softer and more extensible. free.fr The softness of these polymers generally increases with the length of the alkyl chain. free.fr

Scope and Significance of Nonyl Acrylate in Contemporary Polymer Chemistry

This compound, an acrylic ester with a nine-carbon alkyl chain, holds a specific and important position within the broader field of acrylate polymers. free.frnih.gov Its chemical formula is C12H22O2, and it is also known by synonyms such as n-nonyl acrylate and nonyl prop-2-enoate. nih.gov The monomer is used in the production of polymers, coatings, and adhesives. ontosight.ai

The homopolymer, poly(n-nonyl acrylate), exhibits distinct properties. The softness of polyacrylates increases with the length of the side chain up to poly(n-nonyl acrylate). free.fr Beyond this point, crystallization of the side chains begins to occur, leading to a stiffer and more brittle polymer. free.fr This makes this compound a key monomer for producing polymers with a balance of softness and flexibility. Poly(n-nonyl acrylate) is soluble in solvents like THF, toluene, and CHCl3. polymersource.ca

This compound and its isomer, isothis compound, are utilized in the formulation of polymers for various applications, including adhesives, sealants, and coatings, due to their ability to impart flexibility, weather resistance, and good adhesion. introspectivemarketresearch.comgoogle.com The market for isothis compound is projected to see stable growth, driven by its use in high-performance acrylic polymers. introspectivemarketresearch.com

Multidisciplinary Research Directions in this compound Studies

Current research on this compound and its polymers extends across various scientific disciplines, highlighting its versatility. One area of investigation involves the synthesis of hyperbranched poly(n-nonyl acrylate) through self-condensing vinyl polymerization (SCVP). researchgate.net114.55.40 This research explores different crosslinking methods to form organogels from these hyperbranched polymers. researchgate.net

Another significant research direction is the use of poly(n-nonyl acrylate) (PNA) in the study of polymer blends and monolayers. For example, researchers have successfully visualized single chains of poly(methyl methacrylate) (PMMA) within a PNA monolayer using atomic force microscopy (AFM). researchgate.netmdpi.com This was possible due to the difference in the glass transition temperatures of the two polymers. researchgate.net Such studies provide molecular-level insights into the behavior of polymers in two-dimensional spaces. researchgate.net

Furthermore, this compound derivatives are being explored in the development of advanced materials. For instance, nonyl phenol (B47542) (PO)2 acrylate is a monofunctional aromatic acrylate used in adhesives and coatings for its good adhesion and flexibility. miwonsc.com Research is also being conducted on eco-friendly alternatives to traditional chemical compounds, with a focus on developing greener synthesis methods and bio-based formulations to meet the rising demand for sustainable products. introspectivemarketresearch.compmarketresearch.com The development of phenol-free poly(styrene acrylate) emulsions is another area of interest, aiming to replace nonyl phenol-based emulsifiers due to environmental concerns. hpi-polimer.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H22O2 | nih.govchemsrc.com |

| Molecular Weight | 198.30 g/mol | nih.govchemsrc.com |

| CAS Number | 2664-55-3 | nih.govchemsrc.comchemicalbook.com |

| Density | 0.88 g/cm³ | chemsrc.com |

| Boiling Point | 55 °C at 0.4 mm Hg | chemsrc.comchemicalbook.com |

| Melting Point | -34 °C | chemsrc.comchemicalbook.com |

| Flash Point | 85.9 °C | chemsrc.com |

| Refractive Index (n20/D) | 1.437 | chemsrc.comchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

nonyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-14-12(13)4-2/h4H,2-3,5-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYPDLBFDATSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63623-16-5 | |

| Record name | Poly(nonyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63623-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8062579 | |

| Record name | Nonyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2664-55-3 | |

| Record name | Nonyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2664-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, nonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002664553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, nonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Nonyl Acrylate and Its Derivatives

Catalytic Synthesis Routes for Nonyl Acrylate (B77674) Monomer

The production of nonyl acrylate monomer is predominantly achieved through the esterification of acrylic acid with nonyl alcohol. The effectiveness of this reaction is highly dependent on the catalytic system employed, with research exploring various pathways to optimize yield and reaction conditions.

Transition metal-based catalysts are effective for producing acrylate esters. chempoint.com These catalysts function as Lewis acids, increasing the substrate's reactivity and leading to faster, more efficient synthesis. chempoint.com Both homogeneous and heterogeneous catalysts are utilized. For instance, organometallic compounds like Tyzor® organic titanates are used as non-toxic catalysts for esterification, offering an alternative to strong acids and potentially hazardous organotin catalysts. chempoint.com The efficiency of different metal Lewis acid catalysts can be linked to the metal cation's ability to generate H+ ions, with a study on terpenic alcohol esterification showing an efficiency trend of Fe(NO₃)₃ > Al(NO₃)₃ > Cu(NO₃)₂ > Ni(NO₃)₂ > Zn(NO₃)₂ > Mn(NO₃)₂ > Co(NO₃)₂ > LiNO₃. rsc.org

Heterogeneous catalysts, such as the natural clay halloysite, have also demonstrated remarkable reactivity in the esterification of various carboxylic acids, highlighting their potential as "Green" catalysts. uno.edu Other approaches have utilized alkali metal alkoxides as ester interchange catalysts. google.com

Table 1: Examples of Transition Metal-Catalyzed Esterification A representative table based on findings for similar esterification reactions.

| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) |

|---|---|---|---|---|

| Iron Nitrate (Fe(NO₃)₃) | β-citronellol, Acetic Acid | Ambient | < 2 | ~80% Conversion |

| Zirconocene (Cp₂ZrCl₂) | 1-decene (B1663960) | 70 | 6 | Optimal (Not specified) |

| Hafnocene (Cp₂HfCl₂) | 1-decene | 70 | 24 | Less efficient than Zr |

Enzymatic synthesis, particularly using lipases, presents a green alternative to conventional chemical methods for producing esters. google.comwur.nl Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly efficient biocatalysts for the acylation of alcohols and amines. acs.orgacs.org These enzymes can be immobilized on various supports, like acrylic resins (e.g., Novozyme 435) or porous glass, which enhances their stability and allows for reuse over multiple reaction cycles. wur.nlacs.org

Biocatalytic esterification is often performed in non-aqueous or solvent-free systems to shift the reaction equilibrium towards ester formation and simplify downstream processing. wur.nlmdpi.com This method has been successfully applied to a wide range of substrates, including the synthesis of polyol acrylates and other specialty esters. google.com The chemoselectivity of lipases is a significant advantage, allowing for the targeted functionalization of molecules with multiple reactive groups. acs.orgacs.org For example, studies on 5-hydroxymethylfurfurylamine have shown that controlling the reaction conditions and the amount of acyl donor allows for selective N-acylation over O-acylation. acs.org

The principles of green chemistry are increasingly being applied to the synthesis of acrylates to enhance sustainability. royalsocietypublishing.orgresearchgate.net Key strategies include the use of catalysts over stoichiometric reagents, designing energy-efficient processes, using renewable feedstocks, and employing safer solvents or solvent-free conditions. royalsocietypublishing.orgmedcraveonline.com

Synthesis of Functionalized this compound Derivatives

Functionalizing this compound monomers allows for the creation of polymers with precisely tailored properties. This involves the strategic design of monomer precursors and the introduction of specific chemical functionalities.

The synthesis of functionalized acrylates often starts with novel precursors. jlu.edu.cn This can involve modifying the alcohol component or the acrylate moiety itself. For example, a "bushy-tailed" hydrophobic acrylic monomer, 2-octyl-dodecyl acrylate, was synthesized from a 1-decene dimer precursor. sun.ac.za The synthesis involved converting the dimer to a tertiary alcohol, which was then esterified. sun.ac.za Similarly, various substituted phenyl acrylates have been synthesized and copolymerized to create functional polymer supports. researchgate.net Another approach is the synthesis of (meth)acrylates from monoterpenes, which involves integrating a hydroxyl group into the terpene structure followed by esterification. rsc.org These methods allow for the creation of monomers with unique architectures that can impart specific properties, such as hydrophobicity or reactivity, to the final polymer. sun.ac.za

Tailoring monomer functionality is key to designing advanced polymers. By carefully selecting the monomer structure, polymers can be developed for a multitude of applications. mdpi.com The introduction of specific functional groups into the acrylate monomer allows for the synthesis of polymers with desired characteristics. For instance, incorporating hydrogen-bonding groups like carbamate (B1207046) or urea (B33335) into (meth)acrylic monomers is a strategy used to increase cohesion in materials like clear viscoelastic films. acs.org

Copolymerization is another powerful strategy. By polymerizing functionalized this compound derivatives with other monomers, such as acrylic acid or styrene (B11656), the properties of the resulting material, like the glass transition temperature (Tg) and mechanical strength, can be finely tuned. mdpi.com For example, grafting poly(acrylic acid) with hydrophobic alkyl chains via an ester linkage creates pH-sensitive polymers. mdpi.com Furthermore, advanced polymerization techniques, such as organocatalytic group transfer polymerization, enable the precise synthesis of polymers with specific end-functional groups (e.g., hydroxyl, vinyl), creating well-defined macromolecular structures. researchgate.net

Polymerization Kinetics and Mechanisms of Nonyl Acrylate

Free Radical Homopolymerization of Nonyl Acrylate (B77674)

Free-radical polymerization is a common method for producing poly(nonyl acrylate). fujifilm.com This process involves initiation, propagation, termination, and chain transfer steps. fujifilm.com

Elucidation of Initiation Mechanisms, including Thermal Self-Initiation

The initiation of free-radical polymerization typically requires an initiator, a molecule that can decompose to form radicals. uc.edu Common initiators include peroxides and azo compounds, which break down under heat or light. fujifilm.comnih.gov For instance, benzoyl peroxide (BPO) can be used as a thermal initiator in the free-radical polymerization of acrylates. mdpi.com The initiator's decomposition generates primary radicals that then react with a monomer molecule to start a polymer chain. uc.edunih.gov

In addition to initiator-induced polymerization, acrylates can undergo thermal self-initiation at elevated temperatures, typically above 140°C. mdpi.commdpi.com This process, where monomer molecules themselves generate radicals, becomes significant at higher temperatures and can even eliminate the need for a conventional initiator. mdpi.comresearchgate.net Studies on n-butyl acrylate have shown that self-initiation is slow at temperatures around 160°C but increases significantly at higher temperatures, reaching substantial conversion rates at 220°C. mdpi.com While specific data for this compound is less common, the behavior of other alkyl acrylates like methyl acrylate and n-butyl acrylate suggests a similar trend. mdpi.comupenn.edu The presence of certain solvents can also influence the self-initiation rate; for example, dioxane has been observed to accelerate the self-initiated polymerization of butyl acrylate. nih.gov

Kinetic Constants and Mechanistic Pathways of Propagation and Chain Transfer

Once initiated, the polymer chain grows through the sequential addition of monomer units in the propagation step. uc.edu The rate of this process is governed by the propagation rate constant, kp. uc.eduacs.org

Chain transfer is another critical reaction that occurs during polymerization, where the active radical center is transferred to another molecule, such as a monomer, polymer, or solvent. uc.eduopen.edu This terminates the growth of one chain while initiating a new one. uc.edu The chain transfer constant (CT) is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). rubbernews.com High chain-transfer to monomer rates can make it difficult to determine accurate kp values for acrylates at temperatures above 30°C. cmu.edu

Table 1: Kinetic Parameters for Acrylate Polymerization This table presents generalized kinetic parameters for acrylate polymerization, as specific values for this compound are not readily available. These values are representative of the broader class of acrylate monomers.

| Parameter | Description | Typical Value Range for Acrylates |

| kp | Propagation rate constant | 103 - 104 L·mol-1·s-1 |

| kt | Termination rate constant | 106 - 108 L·mol-1·s-1 |

| ktr,M | Chain transfer to monomer rate constant | Can be significant, especially at higher temperatures. cmu.edu |

Analysis of Termination Modes (Combination vs. Disproportionation)

Termination is the final step in free-radical polymerization, where two growing radical chains react to form one or more stable polymer molecules. libretexts.org This can occur through two primary mechanisms: combination (or coupling) and disproportionation. open.edulibretexts.org

In combination , two macroradicals join to form a single, longer polymer chain. libretexts.org In disproportionation , a hydrogen atom is transferred from one radical chain to another, resulting in two separate polymer chains: one with a saturated end and another with an unsaturated end. libretexts.org

The dominant termination mechanism depends on the specific monomer. For acrylates, termination is a complex issue. While some studies suggest that termination occurs predominantly through combination, others have proposed that disproportionation is the major pathway. researchgate.netnih.gov More recent analysis suggests that for secondary radicals in acrylate polymerization, termination by combination is the more probable mechanism. nih.gov However, the presence of midchain radicals, formed through backbiting, can complicate the termination profile. researchgate.net

Investigation of Secondary Reactions (e.g., β-Scission, Intermolecular Transfer) and Resultant Polymer Topology

At higher polymerization temperatures, several secondary reactions can occur, significantly impacting the final polymer structure or topology. researchgate.netupenn.edu These include:

Intramolecular Chain Transfer (Backbiting): A growing polymer radical can abstract a hydrogen atom from its own backbone, creating a more stable tertiary midchain radical. researchgate.netrsc.org This process leads to the formation of short-chain branches. rsc.org

β-Scission: The tertiary midchain radicals formed via backbiting can undergo scission, breaking the polymer chain. researchgate.netrsc.org This reaction results in a macromonomer with a terminal double bond and a new secondary propagating radical. rsc.orgupenn.edu β-scission becomes more prominent at higher temperatures and lower monomer concentrations. mdpi.comresearchgate.net

Intermolecular Chain Transfer to Polymer: A growing radical can abstract a hydrogen atom from a "dead" (terminated) polymer chain, creating a new radical site on that chain. upenn.edu Subsequent monomer addition at this site leads to the formation of long-chain branches. rsc.org

These secondary reactions, particularly prevalent in high-temperature acrylate polymerizations, lead to a complex polymer architecture with a combination of linear chains, short-chain branches, and long-chain branches. upenn.edursc.org

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques offer a way to produce polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comresearchgate.net These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. acs.orgsigmaaldrich.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method applicable to a wide range of monomers, including acrylates. sigmaaldrich.comsigmaaldrich.com It utilizes a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. mdpi.com

The RAFT process allows for the synthesis of polymers with controlled molecular weights and low polydispersity. mdpi.comtcichemicals.com The choice of the RAFT agent is crucial for a successful polymerization and depends on the type of monomer being used. sigmaaldrich.comsigmaaldrich.com For "more-activated monomers" like acrylates, trithiocarbonates and aromatic dithioesters are generally effective RAFT agents. sigmaaldrich.comsigmaaldrich.com

RAFT polymerization has been successfully employed for various acrylates, enabling the production of block copolymers and other complex architectures. vt.eduresearchgate.net The process is tolerant of a wide range of functional groups and reaction conditions. sigmaaldrich.comsigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. The mechanism involves a reversible halogen atom transfer between a dormant alkyl halide species and a transition metal complex, typically a copper(I) complex with a nitrogen-based ligand. This process establishes an equilibrium between the dormant species and active propagating radicals, maintaining a low radical concentration throughout the polymerization and minimizing irreversible termination reactions. acs.org

For the polymerization of acrylates, including this compound, a common and effective catalyst system involves a copper(I) halide (e.g., CuBr) complexed with a substituted bipyridine ligand. The use of ligands with long alkyl chains, such as 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy), enhances the solubility of the catalyst complex in the monomer and non-polar solvents, leading to better control over the polymerization. acs.org

The rate of polymerization in ATRP is typically first order with respect to the monomer, initiator, and the activator (Cu(I) complex), and negative order with respect to the deactivator (Cu(II) complex). cmu.edu Kinetic studies on closely related acrylates like methyl acrylate (MA) and n-butyl acrylate (BA) using the CuBr/dNbpy catalyst system provide valuable insights into the expected behavior of this compound.

Table 1: Kinetic Data for the Homogeneous ATRP of Methyl Acrylate at 90 °C Data inferred from studies on methyl acrylate, which is expected to have similar kinetic parameters.

| Parameter | Value | Reference |

|---|---|---|

| Equilibrium Constant (Keq) | 1.2 x 10⁻⁹ | cmu.edu |

| Apparent Enthalpy of Activation (ΔH‡app) | 27.5 kcal/mol | cmu.edu |

These values indicate that the equilibrium for acrylates lies strongly towards the dormant species, which is crucial for maintaining control over the polymerization. The polymerization exhibits a linear increase in molecular weight with conversion and produces polymers with low polydispersity indices (Mw/Mn), typically below 1.2. dtic.mil

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another powerful controlled radical polymerization method that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain. This reversible termination establishes an equilibrium between dormant alkoxyamine species and active propagating radicals. wikipedia.org A key advantage of NMP is that it is a metal-free technique.

The general mechanism of NMP involves the thermal decomposition of an alkoxyamine initiator to generate an initiating radical and a mediating nitroxide radical. The initiating radical adds to a monomer unit to start the polymer chain growth. The propagating radical can then be reversibly capped by the nitroxide radical. icp.ac.ru

While specific kinetic studies for the homopolymerization of this compound via NMP are not extensively documented, research has shown its successful incorporation into complex polymer architectures using this method. For instance, an oxadiazole-containing brush polymer, poly-((5-phenyl-1,3,4-oxadiazol-2-yl-[1,1'-biphenyl]carboxyloxy-(n-nonyl acrylate)), was synthesized using NMP. icp.ac.ru This demonstrates the compatibility of the this compound monomer with NMP conditions. The choice of nitroxide is critical for controlling the polymerization of acrylates, with second-generation nitroxides like N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) being more effective than traditional nitroxides like TEMPO.

Surface-Initiated Controlled Radical Polymerization (SI-CRP) of this compound

Surface-Initiated Controlled Radical Polymerization (SI-CRP) is a powerful technique for modifying surfaces by grafting well-defined polymer chains, creating what are known as polymer brushes. acs.orgacs.org This "grafting-from" approach allows for the growth of dense polymer layers with precise control over thickness, composition, and architecture. rsc.org Both ATRP and NMP can be adapted for surface-initiated polymerizations.

The process of SI-ATRP, for example, involves immobilizing an ATRP initiator onto a substrate. The substrate is then immersed in a solution containing the monomer (this compound) and the ATRP catalyst system. Polymerization is initiated from the surface-bound initiators, leading to the growth of poly(this compound) chains covalently attached to the surface. researchgate.net

Poly(this compound) brushes can be used to create hydrophobic surfaces with specific functionalities. The properties of these brushes, such as their thickness and grafting density, can be precisely controlled by adjusting the polymerization time, monomer concentration, and initiator density on the surface. While specific examples detailing the synthesis of poly(this compound) brushes are not abundant in the literature, the principles of SI-CRP are well-established for a wide range of acrylates, and the same methodologies are applicable to this compound. acs.org

Anionic Polymerization of this compound Systems

Anionic polymerization can produce polymers with very narrow molecular weight distributions and well-defined architectures, often described as "living" polymerization. However, the anionic polymerization of acrylates is challenging due to side reactions, such as the nucleophilic attack of the initiator or the propagating carbanion on the ester carbonyl group of the monomer. cmu.edu

Living Polymerization Characteristics and Active Species Control

To achieve a living anionic polymerization of acrylates, these side reactions must be suppressed. This is typically accomplished by using bulky, less nucleophilic initiators and conducting the polymerization at low temperatures. The active species in acrylate polymerization is an enolate anion, which is less reactive than a pure carbanion. acs.org

For this compound, successful living anionic polymerization has been demonstrated in the context of block copolymer synthesis. Specifically, the ligated anionic block copolymerization of methyl methacrylate (B99206) with n-nonyl acrylate has been achieved using diphenylmethyllithium as an initiator in the presence of lithium 2-(2-methoxyethoxy) ethoxide as a ligand. uliege.be This indicates that with the proper choice of initiator and ligand, the reactivity of the propagating chain end can be moderated to allow for controlled polymerization.

Influence of Solvents, Ligands, and Counterions on Polymerization

The choice of solvent, ligand, and counterion plays a crucial role in controlling the anionic polymerization of acrylates. cmu.edu

Solvents: Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used to solvate the cation and promote the formation of more reactive "loose" ion pairs or free ions. Nonpolar solvents can lead to the formation of aggregates, which can slow down the polymerization and affect the initiation efficiency. uni-bayreuth.de

Ligands: Ligands, such as lithium alkoxides or crown ethers, can complex with the counterion (e.g., Li⁺), modifying the structure and reactivity of the propagating species. This can help to prevent side reactions and lead to a more controlled polymerization. As mentioned, lithium 2-(2-methoxyethoxy) ethoxide has been successfully used for the polymerization of this compound. uliege.be

Counterions: The nature of the counterion affects the ion pair structure. Smaller, more coordinating counterions like Li⁺ can lead to more covalent character in the bond with the carbanion, reducing its reactivity. cmu.edu

Table 2: Factors Influencing Anionic Polymerization of Acrylates

| Factor | Influence |

|---|---|

| Solvent Polarity | Affects ion pair structure and reactivity. Polar solvents favor more reactive species. |

| Ligand Addition | Modifies the reactivity of the propagating chain end by complexing the counterion. |

| Counterion Size | Influences the tightness of the ion pair and thus the reactivity of the carbanion. |

Emulsion and Dispersion Polymerization of this compound

Emulsion and dispersion polymerization are heterogeneous polymerization techniques commonly used for the industrial production of acrylic polymers.

Emulsion polymerization involves the polymerization of a water-insoluble monomer, like this compound, in an aqueous medium stabilized by a surfactant. Polymerization is typically initiated by a water-soluble initiator, and the primary locus of polymerization is within the monomer-swollen polymer particles. acs.org This method allows for high molecular weight polymers to be produced at a fast polymerization rate with efficient heat removal. This compound can be used in emulsion copolymerizations to produce acrylic adhesives and coatings. uq.edu.aucolonialchem.com A typical formulation would include the monomer, water, a surfactant (e.g., sodium lauryl sulfate (B86663) or a nonylphenol ethoxylate), and a water-soluble initiator (e.g., potassium persulfate). uq.edu.auatamanchemicals.com

Dispersion polymerization is a process where the monomer and initiator are soluble in the reaction medium, but the resulting polymer is not. The polymerization starts homogeneously and then becomes heterogeneous as the polymer precipitates to form particles stabilized by a steric stabilizer. google.com This technique is suitable for producing monodisperse polymer particles in the micron-size range. While specific studies on the dispersion polymerization of this compound are scarce, research on similar long-chain acrylates like dodecyl acrylate provides a good model. For instance, poly(dodecyl acrylate) has been used as a stabilizer in the dispersion polymerization of other monomers. mdpi.com This suggests that this compound could be polymerized via dispersion polymerization in an organic solvent using a suitable polymeric stabilizer.

Role of Surfactants and Stabilizers in Emulsion Systems, including Polymerizable Surfactants

In the emulsion polymerization of this compound, surfactants and stabilizers are critical components that influence nearly every aspect of the process, from reaction kinetics to the final properties of the latex. Their primary functions are to emulsify the water-insoluble this compound monomer in the aqueous phase and to ensure the colloidal stability of the newly formed polymer particles, preventing their coagulation. jinzongmachinery.comwikipedia.org

Surfactants achieve this by reducing the interfacial tension between the monomer and water, allowing for the formation of small, dispersed monomer droplets. psu.edu At concentrations above the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles, which serve as the primary loci for particle nucleation. jinzongmachinery.com Polymerization is initiated in the aqueous phase, and the resulting oligomeric radicals enter these monomer-swollen micelles, where propagation proceeds rapidly, leading to the formation of stable polymer particles. acs.org

Stabilization of these particles is typically achieved through two main mechanisms:

Electrostatic Stabilization: Provided by anionic or cationic surfactants. These molecules adsorb onto the particle surface, creating an electrical double layer. The resulting repulsive forces between particles prevent them from agglomerating. Anionic surfactants, such as sodium lauryl sulfate (SLS), are most commonly used in industrial emulsion polymerizations. wikipedia.orgpsu.edu

Polymerizable Surfactants (Surfmers)

A significant advancement in emulsion polymerization technology is the development of polymerizable surfactants, also known as reactive surfactants or "surfmers". sjc.com.twpcimag.com These molecules possess the dual functionality of a conventional surfactant and a comonomer. pcimag.com They contain a typical surfactant structure (a hydrophilic head and a hydrophobic tail) along with a polymerizable group, such as a vinyl or allyl moiety, which allows them to covalently bond to the polymer backbone during the reaction. sjc.com.twgoogle.com

The reactivity of the surfmer is a critical parameter; a high incorporation rate into the polymer backbone is desirable to minimize the amount of free surfactant left in the system. pcimag.com Research has demonstrated that novel reactive surfactants can achieve over 90% incorporation, leading to cleaner latexes with low coagulum and excellent mechanical stability. pcimag.com

Table 1: Comparison of Conventional and Polymerizable Surfactants in Acrylic Emulsion Polymerization

| Feature | Conventional Surfactants | Polymerizable Surfactants (Surfmers) |

| Stabilization Mechanism | Physical adsorption onto particle surface. upc.edu | Covalent bonding to the polymer backbone during polymerization. pcimag.comgoogle.com |

| Mobility in Final Film | Mobile; can desorb and migrate to interfaces. paint.orgupc.edu | Immobile; permanently anchored to the polymer chains. paint.org |

| Effect on Water Resistance | Can create hydrophilic pathways, increasing water sensitivity and whitening. google.compaint.org | Significantly improves water resistance by preventing surfactant migration. sjc.com.twupc.edu |

| Adhesion | Migrating surfactant can weaken adhesion at the film-substrate interface. google.com | Can improve adhesion and corrosion inhibiting properties. sjc.com.tw |

| Latex Stability | Provides electrostatic and/or steric stability. wikipedia.org | Provides in-process stability and can lead to very clean latex with low coagulum. pcimag.com |

| Common Examples | Sodium Lauryl Sulfate (SLS), Nonylphenol Ethoxylates. researchgate.net | Allyl ether sulfates, styrenated surfactants with allyl groups, acryl-functionalized surfactants. google.com |

Monomer Partitioning Behavior and Its Impact on Copolymerization in Emulsion

In the emulsion copolymerization of this compound with other monomers, the distribution or "partitioning" of each monomer between the aqueous phase, monomer droplets, and the monomer-swollen polymer particles is a critical factor that governs the kinetics and the final copolymer composition. sci-hub.se The composition of the copolymer being formed at any instant is determined by the relative concentrations of the monomers at the site of polymerization, which are the polymer particles. sci-hub.se

This compound is a highly hydrophobic (water-insoluble) monomer. Consequently, its concentration in the aqueous phase is extremely low. It will partition almost exclusively between the large monomer droplets, which act as reservoirs, and the polymer particles, where the reaction occurs. sci-hub.se When copolymerized with a more water-soluble monomer (e.g., acrylic acid or methyl acrylate), the partitioning behavior becomes highly significant. The more hydrophilic comonomer will have a relatively higher concentration in the aqueous phase and, therefore, a different partitioning behavior into the polymer particles compared to the highly hydrophobic this compound. sci-hub.secmu.edu

The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer versus the comonomer.

If r₁ > 1, the radical prefers to add its own monomer.

If r₁ < 1, the radical prefers to add the other monomer.

If r₁ ≈ 1, there is little preference (ideal copolymerization).

For a copolymerization involving a hydrophobic monomer like this compound and a more hydrophilic one, the effective concentration of the hydrophilic monomer in the particles may be lower than in the feed, altering the instantaneous copolymer composition. sci-hub.se This often leads to compositional drift during a batch polymerization, where the copolymer formed at the beginning of the reaction has a different composition from that formed at the end, resulting in a heterogeneous product. sci-hub.se To counteract this, industrial processes often employ a semi-batch or continuous monomer feed strategy. In this approach, the monomer mixture is added over time at a controlled rate, often to maintain a constant monomer ratio within the particles and produce a copolymer with a more uniform composition. sci-hub.se

Table 2: Illustrative Reactivity Ratios for Acrylate Monomers in Radical Copolymerization (Note: Specific data for this compound is limited; these values for analogous monomers illustrate the principles.)

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System/Conditions |

| n-Butyl Acrylate | Methyl Methacrylate | 0.37 | 2.38 | Bulk Polymerization |

| n-Butyl Acrylate | Styrene (B11656) | 0.18 | 0.75 | Emulsion Polymerization |

| Vinyl Acetate (B1210297) | n-Butyl Acrylate | 0.04 | 5.5 | Emulsion Polymerization sci-hub.se |

| Styrene | n-Butyl Acrylate | ~1.0 | ~0.25 | Semi-batch Emulsion sci-hub.se |

| Maleic Acid | Butyl Acrylate | 0.035 | 0.283 | Emulsion Polymerization asianpubs.org |

Reactor Design and Process Engineering for Scalable Polymerization

The scalable production of poly(this compound) via emulsion polymerization presents significant process engineering challenges, primarily related to reactor design, heat management, and mixing. davoscourse.com The choice of reactor and operating mode is crucial for achieving consistent product quality, ensuring process safety, and maximizing productivity. epced.com

Reactor Types Common reactor configurations for emulsion polymerization include:

Batch and Semi-Batch Stirred-Tank Reactors (STRs): These are the most common types used in industry. jinzongmachinery.com Batch reactors are loaded with all reactants at the beginning, while semi-batch reactors involve the controlled addition of one or more streams (e.g., monomer, initiator) during the polymerization. epced.com The semi-batch process is particularly advantageous for controlling the highly exothermic reaction and for managing copolymer composition, as discussed previously. sci-hub.se

Continuous Stirred-Tank Reactors (CSTRs): In a CSTR, reactants are continuously fed into the reactor while the product is simultaneously removed. jinzongmachinery.com This allows for large-scale, steady-state production but can be susceptible to issues like sustained oscillations in conversion and particle concentration, and requires precise control to maintain product consistency. davoscourse.comtandfonline.com

Tubular or Plug Flow Reactors (PFRs): These reactors consist of long tubes where the reaction occurs as the mixture flows through. jinzongmachinery.com They offer excellent heat transfer due to a high surface-area-to-volume ratio and can produce polymer with a narrow residence time distribution, similar to a batch process. tandfonline.comdgchemtech.com However, transferring a process from a stirred tank to a tubular reactor can be complex, as the different concentration profiles can affect copolymer composition. sci-hub.se

Process Engineering Considerations

Heat Transfer: Free-radical polymerization is a highly exothermic process. Efficient removal of the heat of reaction is the most critical factor for both safety and process control. researchgate.netjinzongmachinery.com Inadequate heat removal can lead to a runaway reaction, where the temperature increases uncontrollably, potentially boiling the aqueous phase and causing a dangerous pressure buildup. pcimag.com Heat is typically removed via a reactor jacket, internal cooling coils, or by using reflux cooling (boiling of the monomer or water). ekato.com As reactors are scaled up, the surface-area-to-volume ratio decreases, making heat removal progressively more difficult and a primary limiting factor in production capacity. davoscourse.comtandfonline.com

Mixing Efficiency: Proper agitation is essential to ensure homogeneity of temperature and reactant concentrations, maintain a stable monomer emulsion, and facilitate efficient heat transfer to the cooling surfaces. jinzongmachinery.comjinzongmachinery.com Poor mixing can lead to localized "hot spots," inconsistent polymer properties, and the formation of coagulum or fouling on reactor walls and impellers. jinzongmachinery.comresearchgate.net The design of the agitation system, including the type of impeller (e.g., paddle, turbine) and the use of baffles, is critical for achieving the desired flow patterns. jinzongmachinery.comresearchgate.net

Reactor Fouling: The formation of polymer deposits on the reactor walls, known as fouling, is a common operational problem. researchgate.net This fouling layer acts as an insulator, reducing heat transfer efficiency and lowering productivity. It can also detach and contaminate the product, affecting its quality. The presence of monomer-swollen, "sticky" polymer particles increases the tendency for fouling. researchgate.net

The transition from a laboratory-scale recipe to a large commercial reactor is a significant challenge. It requires careful consideration of how changes in heat transfer, mixing dynamics, and feed strategies will impact the polymerization kinetics and final latex properties to ensure the successful and safe production of the polymer. davoscourse.comepced.com

Table 3: Comparison of Reactor Types for Emulsion Polymerization

| Reactor Type | Characteristics | Advantages | Disadvantages |

| Batch/Semi-Batch STR | All reactants (batch) or some reactants (semi-batch) are charged to a stirred vessel. Reaction proceeds over time. jinzongmachinery.com | Flexible for producing multiple products; semi-batch allows excellent control over exotherm and copolymer composition. sci-hub.sejinzongmachinery.com | Lower productivity due to downtime between batches; batch-to-batch variability can be an issue. jinzongmachinery.com |

| Continuous STR (CSTR) | Continuous feed of reactants and removal of product; operates at a steady state. jinzongmachinery.com | High throughput for large-scale production; consistent operating conditions. jinzongmachinery.com | Broad residence time distribution; potential for oscillations and instability; less flexible. davoscourse.comtandfonline.com |

| Tubular Reactor (PFR) | Reaction occurs as mixture flows through a long tube; operates continuously. jinzongmachinery.com | Excellent heat transfer; narrow residence time distribution; can approximate batch product quality in a continuous process. tandfonline.comdgchemtech.com | Scaling up can be complex; potential for clogging; less common for emulsion polymerization than STRs. jinzongmachinery.comsci-hub.se |

| Loop Reactor | A type of continuous reactor where the contents are circulated through a loop. | Efficient heat transfer and mixing. jinzongmachinery.com | Can be complex to design and control. |

Copolymerization Studies of Nonyl Acrylate

Copolymerization with Alkyl Acrylates and Methacrylates

The copolymerization of nonyl acrylate (B77674) with other acrylic monomers, such as shorter-chain acrylates and methacrylates, is a common strategy to modify polymer characteristics.

Monomer reactivity ratios are critical parameters that predict the composition and monomer sequence distribution in a copolymer. frontiersin.org These ratios, denoted as r₁ and r₂, represent the rate constant for a propagating chain ending in one monomer adding to its own type of monomer versus the other. nih.gov For the copolymerization of different n-alkyl acrylates, it has been observed that the reactivity ratios are often close to unity, suggesting that the monomers add randomly and the resulting copolymer composition is similar to the monomer feed composition. utexas.edu This assumption is particularly valid when copolymerizing acrylates with similar side-chain lengths.

The determination of copolymer composition is typically carried out using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR) spectroscopy. nih.gov By integrating the characteristic signals from each monomer unit in the copolymer's spectrum, the molar fraction of each component can be accurately calculated. nih.gov While specific reactivity ratios for nonyl acrylate are not widely published, data from similar systems, such as n-butyl acrylate (nBuA) and methyl methacrylate (B99206) (MMA), provide insight. The reactivity ratios for this pair in both conventional and atom transfer radical polymerization (ATRP) show good agreement, indicating that the propagation selectivity is not significantly affected by the polymerization mechanism. uni-bayreuth.de

Table 1: Representative Monomer Reactivity Ratios in Acrylate Copolymerization This table presents data for structurally similar acrylates to illustrate typical reactivity trends.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Method | Reference |

|---|---|---|---|---|---|

| Styrene (B11656) | 2-Ethylhexyl Acrylate (EHA) | > 1 | < 1 | ATRcP | nih.gov |

| n-Butyl Acrylate (nBuA) | Methyl Methacrylate (MMA) | 0.48 | 2.38 | Conventional | uni-bayreuth.de |

The inclusion of this compound in copolymers has a profound effect on their microstructure and physical properties. The long, flexible nonyl side-chain acts as an internal plasticizer, significantly lowering the glass transition temperature (Tg) of the resulting polymer. researchgate.netosti.gov Generally, for the poly(n-alkyl acrylate) series, the Tg decreases as the length of the alkyl side-chain increases. osti.gov This is due to the increased mobility of the longer side chains, which creates more free volume and allows for segmental motion of the polymer backbone at lower temperatures. researchgate.net

Table 2: Glass Transition Temperatures (Tg) of Various Poly(n-alkyl acrylate) Homopolymers This table illustrates the effect of increasing side-chain length on Tg, a trend that influences the Tg of this compound copolymers.

| Polymer | Alkyl Group | Tg (°C) |

|---|---|---|

| Poly(methyl acrylate) | Methyl | 10 |

| Poly(ethyl acrylate) | Ethyl | -24 |

| Poly(butyl acrylate) | Butyl | -54 |

| Poly(hexyl acrylate) | Hexyl | -57 |

| Poly(octyl acrylate) | Octyl | -65 |

Note: Tg values can vary based on measurement technique and polymer molecular weight. Data compiled for illustrative purposes.

Copolymerization with Diverse Vinyl Monomers (e.g., Styrene, Vinyl Acetate)

This compound can be copolymerized with a wide array of vinyl monomers beyond acrylates, such as styrene and vinyl acetate (B1210297), to produce materials with a broad spectrum of properties. frontiersin.orgacs.org

The copolymerization of this compound with vinyl monomers typically proceeds via a free-radical mechanism. The kinetics of such reactions can often be described by the terminal model, which assumes that the reactivity of a growing polymer chain depends only on the nature of the terminal monomer unit. psu.edu In a study of the terpolymerization of acrylonitrile (B1666552) (AN), vinyl acetate (VA), and a nonyl-phenol-oligoethoxylate acrylate (FA), the process was found to follow the Alfrey-Goldfinger terminal model. psu.edu

Kinetic modeling is a powerful tool for understanding and predicting the behavior of these complex reactions. mdpi.com Software like PREDICI® is used to simulate copolymerization kinetics, predicting outcomes such as conversion over time, copolymer composition, and molecular weight development. mdpi.commdpi.com These models incorporate parameters for initiation, propagation, termination, and chain transfer reactions. mdpi.com For acrylates like this compound, it is also crucial to consider intramolecular chain transfer (backbiting), which can lead to the formation of branched structures. mdpi.com The reactivity ratios derived from these models are essential for designing copolymers with specific properties. nih.gov

To create more complex and well-defined polymer architectures, such as block and graft copolymers, controlled radical polymerization (CRP) techniques are employed. sigmaaldrich.com Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and specific functionalities. frontiersin.orgcmu.edu

For instance, block copolymers can be synthesized by using a macroinitiator of one polymer to initiate the polymerization of a second monomer. cmu.eduumich.edu ATRP has been successfully used to create block copolymers of acrylates and methacrylates, where a catalyst system containing a ligand like 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) can be used. cmu.eduuni-bayreuth.de Graft copolymers, which feature polymeric side-chains attached to a main polymer backbone, can be prepared by copolymerizing a standard monomer with a macromonomer (a polymer chain with a polymerizable end-group). uni-bayreuth.degoogle.com These controlled architectures allow for the combination of distinct properties, such as the high glass transition temperature of polystyrene and the low Tg of poly(this compound), within a single molecule. frontiersin.org

Statistical copolymers are those in which the monomer units are arranged randomly along the polymer chain. The design of these copolymers relies heavily on the monomer reactivity ratios. uq.edu.au When the product of the reactivity ratios (r₁r₂) is close to one, an ideal random copolymer is formed, with the sequence distribution being governed by the feed composition. frontiersin.org If r₁r₂ is less than one, there is a tendency toward alternation. frontiersin.org

The analysis of the monomer sequence distribution provides deeper insight into the polymer's microstructure and resulting properties. acs.org In a terpolymer system involving a nonyl-derivative acrylate, acrylonitrile, and vinyl acetate, analysis showed that the resulting polymer consisted of long chains of acrylonitrile connected by single units of the other comonomers, forming a statistical structure. psu.edu Advanced computational methods, such as Monte Carlo simulations, can be used to model the copolymerization process and predict the distribution of various sequences (e.g., dyads, triads, alternating blocks) along the polymer chain. acs.org This level of analysis is crucial for applications where specific microstructures are desired, as the sequence distribution can influence interchain interactions and bulk material properties. acs.org

Functional Copolymer Architectures from this compound

The incorporation of this compound into copolymer structures allows for the development of materials with tailored properties. Its long alkyl chain imparts flexibility, hydrophobicity, and a low glass transition temperature (Tg), which are desirable traits for a variety of applications. By strategically combining this compound with other monomers, it is possible to create functional copolymer architectures, including multi-functional copolymers for specific uses and complex hybrid or interpenetrating network systems.

Design and Synthesis of Multi-Functional Copolymers for Specific Applications

The design of multi-functional copolymers involves selecting comonomers that introduce specific functionalities alongside the properties contributed by this compound. The synthesis of these copolymers is often achieved through controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), which allow for precise control over molecular weight, architecture, and monomer sequence distribution. researchgate.netuq.edu.au

For instance, copolymers for adhesive applications can be designed by polymerizing isothis compound with other monomers to achieve a balance of tack, peel strength, and shear resistance. google.com In other fields, such as lubricant additives, long-chain acrylates are copolymerized with monomers containing polar groups to create multifunctional additives that can act as pour point depressants and viscosity index improvers. researchgate.neticm.edu.pl The this compound segments provide oil solubility and viscosity control, while the polar functional groups can offer properties like detergency or anti-wear characteristics. researchgate.net

The synthesis strategy often involves a semi-batch or continuous monomer feeding process to create gradient copolymers, where the composition changes gradually along the polymer chain. uq.edu.au This approach can be used to fine-tune the properties of the final material more effectively than random or block copolymerization. uq.edu.au For example, a gradient copolymer of this compound and a high-Tg monomer like methyl methacrylate could yield a material with a broad glass transition, offering a unique combination of damping properties and mechanical strength.

| Copolymer System | Comonomers | Synthesis Method | Targeted Application | Key Findings |

| Lubricant Additives | Octyl Acrylate, tert-Butyl Acrylamide | Free Radical Polymerization | Pour Point Depressant, Viscosity Index Improver, Anticorrosion | Copolymers showed better performance as pour point depressants and viscosity index improvers compared to homopolymers. researchgate.net |

| Adhesive Compositions | Isothis compound, Vinyl Acetate | Emulsion Copolymerization | Adhesives | Copolymers based on isothis compound demonstrated superior adhesion properties compared to those using 2-ethylhexyl acrylate. google.com |

| Functional Polyelectrolytes | 2-Acrylamido-2-methyl-1-propanesulfonic acid, 2-Hydroxyethyl Acrylate | AGET ATRP | Sensor Coatings | Successfully synthesized functional copolymers with well-defined structures suitable for modifying sensor surfaces. researchgate.net |

| Gradient Copolymers | n-Butyl Acrylate, Styrene | Nitroxide Mediated Polymerization (NMP) | Advanced Materials | A gradient in copolymer composition was achieved, which can lead to unique thermal and mechanical properties compared to block or random copolymers. uq.edu.au |

Development of Hybrid Polymer Systems and Interpenetrating Networks

Hybrid polymer systems and interpenetrating polymer networks (IPNs) represent advanced material architectures where two or more distinct polymer networks are combined at a molecular level without being covalently bonded to each other. researchgate.netcyu.fr This approach allows for the creation of materials with synergistic properties that are often unattainable by simple blending or copolymerization. cyu.frevonik.com

Hybrid Polymer Systems

Hybrid polymers involving acrylates are developed to combine the desirable characteristics of different polymer types. For example, urethane-acrylate hybrids merge the flexibility and abrasion resistance of polyurethanes with the weatherability and cost-effectiveness of polyacrylates. evonik.commdpi.com These hybrids are often synthesized by preparing a polyurethane dispersion (PUD) and then polymerizing acrylic monomers, such as this compound, within that dispersion. evonik.commdpi.com This method fosters an intimate interaction between the two polymer structures. evonik.com

Similarly, silicone-acrylic hybrids are created to leverage the thermal stability and low surface energy of silicones with the adhesive properties of acrylics. google.com These are not simple blends but rather polymerization products that contain both silicone and acrylate repeating units, forming distinct but interconnected phases. google.com Alkyd-acrylic hybrids are another important class, where acrylic monomers are polymerized in the presence of an alkyd resin to produce coatings with improved drying times and durability. researchgate.net The inclusion of this compound in these systems would contribute to enhanced flexibility and adhesion to low-energy surfaces.

Interpenetrating Polymer Networks (IPNs)

IPNs are formed when one polymer network is swollen with the monomers of a second network, which are then polymerized and cross-linked in situ. cyu.frgoogle.com This creates a structure where the two networks are physically entangled. researchgate.net A semi-IPN can also be formed when a cross-linked polymer is combined with a linear polymer. researchgate.net

The synthesis of IPNs allows for the combination of otherwise incompatible polymers. google.com For instance, an IPN could be created from a butyl rubber network and a poly(this compound) network. The butyl rubber would provide excellent damping and impermeability, while the poly(this compound) network would contribute tunable mechanical properties and adhesion. Research on similar systems, such as those using poly(n-octadecyl acrylate), has shown that the resulting IPNs can exhibit unique properties like shape memory and self-healing capabilities. researchgate.net The synthesis of acrylate-based IPNs can be initiated through various methods, including thermal or photochemical polymerization. mdpi.com Photopolymerization is particularly advantageous as it allows for the simultaneous initiation of different polymerization mechanisms, such as radical polymerization for the acrylate and cationic polymerization for an epoxy component, to form the IPN in a single step. mdpi.com

| System Type | Components | Synthesis Approach | Key Characteristics/Properties |

| Urethane-Acrylic Hybrid | Polyurethane, Acrylic Monomers (e.g., n-Butyl Acrylate, Methyl Methacrylate) | Polymerization of acrylics within a polyurethane dispersion. | Combines polyurethane toughness and flexibility with acrylic weatherability and cost-effectiveness; offers excellent adhesion and barrier properties. evonik.commdpi.com |

| Silicone-Acrylic Hybrid | Silicone sub-species, Acrylate sub-species | Polymerization product of silicone and acrylate repeating units. | Integrates the thermal stability and low surface energy of silicones with the adhesive properties of acrylics. google.com |

| Alkyd-Acrylic Hybrid | Alkyd Resin, Acrylic Monomers | Free radical polymerization of acrylics in the presence of the alkyd. | Offers synergistic performance with faster drying times and enhanced durability compared to individual components. researchgate.net |

| Interpenetrating Polymer Network (IPN) | Butyl Rubber, n-Octadecyl Acrylate (C18A) | UV polymerization of C18A monomer within a butyl rubber solution. | Resulting IPN exhibits self-healing and shape-memory properties with tunable thermal and mechanical characteristics. researchgate.net |

| Interpenetrating Polymer Network (IPN) | Acrylate Monomers, Epoxy Resins | Simultaneous photopolymerization (Radical and Cationic). | Allows for a one-step production of IPNs with properties derived from both the flexible acrylate network and the rigid epoxy network. mdpi.com |

Advanced Characterization Techniques for Poly Nonyl Acrylate and Its Copolymers

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating complex mixtures and are widely used in polymer analysis for assessing purity, determining molecular weight, and quantifying additives.

High Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. In the context of poly(nonyl acrylate), HPLC is the method of choice for determining the amount of residual nonyl acrylate (B77674) monomer in the final polymer. gimitec.comwaters.com This is a critical quality control parameter, as residual monomers can affect the polymer's properties and performance.

Reversed-phase HPLC is commonly used, where the polymer sample is dissolved in a suitable solvent, and the components are separated based on their polarity. gimitec.comwaters.com This method can be used to quantify both polar and non-polar residual monomers in a single run, simplifying the analytical process. gimitec.comwaters.com Furthermore, HPLC can be employed to check the purity of the this compound monomer before polymerization, as impurities can have unintended effects on the resulting polymer's properties. perkinelmer.com The technique is also valuable for quantifying low molecular weight oligomers and analyzing for the presence of additives within the polymer matrix. gimitec.comusm.my

Typical HPLC Analysis Parameters for Acrylate Monomers:

| Parameter | Description |

| Technique | Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) gimitec.com |

| Column | C18 gimitec.com |

| Mobile Phase | Acetonitrile/Water mixture usm.my |

| Detector | UV Detector (e.g., at 210 nm) gimitec.com |

| Sample Preparation | Dissolution of the polymer in a solvent like Tetrahydrofuran (B95107) (THF) gimitec.comwaters.com |

Gas Chromatography (GC) for Volatile Monomer and Residual Solvent Analysis

Gas Chromatography (GC) is a crucial analytical technique for the analysis of volatile and semi-volatile organic compounds. polymersolutions.com In the context of poly(this compound), GC is primarily employed to quantify residual this compound monomer and any solvents remaining after the polymerization process. The presence of residual monomers can be undesirable as they can be toxic and may negatively impact the polymer's stability and physical properties. polymersolutions.com

Several GC-based methods are applicable for this purpose. A common approach is Gas Chromatography with a Flame Ionization Detector (GC-FID), which offers high sensitivity and robustness for quantifying known target compounds. polymersolutions.com For more complex analyses or when identification of unknown volatile impurities is required, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its excellent sensitivity and specificity. polymersolutions.compolymersolutions.com

Headspace GC is a particularly useful variation for analyzing residual solvents and volatile monomers in solid polymer samples. polymersolutions.com This technique involves heating the polymer sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system. researchgate.net This "full evaporation" technique can eliminate the need for solvent extraction, simplifying sample preparation and preventing non-volatile polymer components from contaminating the GC system. researchgate.net The temperature for such analysis is carefully controlled; for instance, a temperature of 120°C for 5 minutes has been shown to be effective for transferring residual monomers from a polymer latex to the vapor phase. researchgate.net

The selection of the appropriate GC method and conditions, such as the type of column and temperature programming, is critical for achieving accurate and reliable results. For instance, a fused-silica capillary column coated with 6% cyanopropyl-phenyl methylpolysiloxane has been successfully used for the separation of various residual monomers in adhesives. chromatographyonline.com

Gel Permeation Chromatography (GPC) for Absolute Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers like poly(this compound). polymersolutions.comintertek.com This method separates polymer molecules based on their size in solution, or more accurately, their hydrodynamic volume. tainstruments.com The polymer sample is dissolved in a suitable solvent and passed through a column packed with porous gel; larger molecules elute faster as they are excluded from more of the pores. intertek.comtainstruments.com

For the determination of absolute molecular weight , GPC systems are often equipped with advanced detectors such as multi-angle light scattering (MALS) and refractive index (RI) detectors. polymersolutions.comceitec.cz The MALS detector measures the intensity of light scattered by the polymer molecules at various angles, which allows for the direct calculation of the weight-average molecular weight (Mw) without the need for column calibration with polymer standards of the same chemical structure. intertek.comceitec.cz This is a significant advantage as it provides more accurate molecular weight data, especially for novel or complex polymers where standards may not be available. ceitec.cz

The polydispersity index (PDI) , a measure of the breadth of the molecular weight distribution, is also determined from the GPC data. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for specific applications.

The choice of solvent (mobile phase) is critical for a successful GPC analysis and must be able to fully dissolve the polymer. ceitec.cz For poly(this compound), common organic solvents like tetrahydrofuran (THF) are often used. intertek.com The precision of the GPC system, particularly the stability of the solvent flow rate, is essential for accurate molecular weight determination. tainstruments.com

Table 1: Key Parameters Determined by GPC for Poly(this compound)

| Parameter | Description | Significance |

| Weight-Average Molecular Weight (Mw) | The average molecular weight where the contribution of each molecule is weighted by its mass. More sensitive to the presence of high molecular weight chains. | Influences properties like melt viscosity and toughness. |

| Number-Average Molecular Weight (Mn) | The total weight of the polymer divided by the total number of molecules. Sensitive to the presence of low molecular weight chains. | Affects properties such as brittleness and glass transition temperature. |

| Polydispersity Index (PDI) | A measure of the uniformity of the molecular weight distribution (PDI = Mw/Mn). | A lower PDI indicates a more uniform polymer, which can lead to more predictable and consistent material properties. |

| Radius of Gyration (Rg) | A measure of the size of the polymer coil in solution. | Provides insight into the polymer's conformation and chain stiffness. |

| Intrinsic Viscosity | A measure of the contribution of a polymer to the viscosity of a solution. | Related to the polymer's molecular weight and hydrodynamic volume. |

Thermal and Morphological Analysis

Differential Scanning Calorimetry (DSC) for Reaction Exothermicity, Phase Transitions, and Thermal History

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. wikipedia.orgtorontech.com For poly(this compound) and its copolymers, DSC provides critical information on reaction exothermicity during polymerization, phase transitions, and the material's thermal history. eag.com

During a DSC experiment, the sample and a reference are subjected to a controlled temperature program. wikipedia.org The difference in heat flow required to maintain both at the same temperature is recorded. torontech.com This allows for the identification of various thermal events:

Glass Transition Temperature (Tg): This appears as a step-like change in the heat capacity on the DSC curve. wikipedia.org It represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is a crucial parameter for determining the service temperature range of poly(this compound).

Crystallization Temperature (Tc): An exothermic peak on the DSC curve indicates the temperature at which the polymer chains organize into a crystalline structure upon cooling from the melt. wikipedia.org

Melting Temperature (Tm): An endothermic peak represents the temperature at which a crystalline polymer melts. wikipedia.org The area under this peak corresponds to the enthalpy of fusion, which can be used to estimate the degree of crystallinity.

Reaction Exothermicity: For curing or crosslinking reactions, DSC can quantify the heat evolved, which is represented by a broad exothermic peak. eag.com This information is vital for understanding and controlling the polymerization process.

The thermal history of a polymer sample, such as its previous heating and cooling cycles, can significantly affect its properties. DSC can reveal this history through features like enthalpic relaxation peaks near the Tg, which indicate physical aging. eag.com Modulated Temperature DSC (MTDSC) is an advanced technique that can separate overlapping thermal events, providing clearer insights into complex transitions. eag.commdpi.com

Table 2: Typical Thermal Events for Poly(this compound) Analyzed by DSC

| Thermal Event | Appearance on DSC Curve | Information Gained |

| Glass Transition (Tg) | Step change in baseline (heat capacity) | Temperature of transition from glassy to rubbery state. |

| Crystallization (Tc) | Exothermic peak (heat released) | Temperature at which ordered crystalline structures form from the amorphous state. |

| Melting (Tm) | Endothermic peak (heat absorbed) | Temperature at which crystalline structures are destroyed. |

| Enthalpic Relaxation | Small endothermic peak near Tg | Indicates physical aging and changes in the amorphous regions. |

| Curing/Crosslinking | Broad exothermic peak | Heat of reaction, degree of cure. |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov It is primarily used to evaluate the thermal stability and decomposition behavior of materials like poly(this compound). nih.govresearchgate.net

In a TGA experiment, a small amount of the polymer is heated at a constant rate, and its mass is continuously monitored. nih.gov The resulting TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve, known as the DTG curve, shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid. nih.gov

For polyacrylates, thermal degradation in an inert atmosphere often proceeds through mechanisms like chain scission and depolymerization, leading to the formation of monomers and other volatile products. nih.gov TGA can determine key parameters related to thermal stability:

Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins.

Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest, identified by the peak of the DTG curve.

Residual Mass: The amount of material remaining at the end of the experiment, which can indicate the formation of char or non-volatile degradation products.

By performing TGA experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) of degradation can be calculated using model-free isoconversional methods. nih.govnih.gov This provides a deeper understanding of the degradation mechanism. mdpi.com Combining TGA with techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) allows for the identification of the gaseous products evolved during decomposition, offering detailed insights into the degradation pathways. researchgate.netmdpi.com

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Structures, Nanoscale Morphology, and Layer Spacing

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful non-destructive techniques that use the scattering of X-rays to probe the structure of materials at different length scales. rigaku.com

X-ray Diffraction (XRD) , also referred to as Wide-Angle X-ray Scattering (WAXS), provides information about the atomic and molecular arrangement within crystalline materials. rug.nl When an X-ray beam interacts with a semi-crystalline polymer like poly(this compound), the ordered crystalline regions diffract the X-rays at specific angles, producing a characteristic diffraction pattern. This pattern can be used to:

Identify Crystalline Phases: The positions and intensities of the diffraction peaks are unique to a specific crystal structure. rigaku.com

Determine Crystallite Size: The width of the diffraction peaks is inversely related to the size of the crystalline domains.

Calculate the Degree of Crystallinity: The ratio of the area of the crystalline peaks to the total scattered intensity (including the broad amorphous halo) provides an estimate of the percentage of the material that is crystalline.

Small-Angle X-ray Scattering (SAXS) probes larger structural features, typically in the range of 1 to 100 nanometers. rigaku.com It is particularly useful for studying the nanoscale morphology of polymers and copolymers. For block copolymers or semi-crystalline polymers, SAXS can reveal information about:

Lamellar Spacing: In layered structures, SAXS patterns show peaks that correspond to the repeating distance between the layers. rug.nl

Size and Shape of Nanodomains: The scattering pattern can be analyzed to determine the size, shape, and arrangement of microphase-separated domains in copolymers or nanoparticles within a polymer matrix. rigaku.com